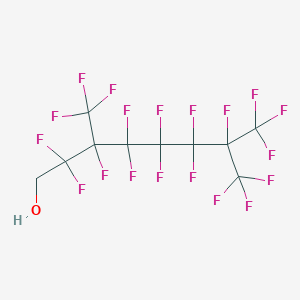

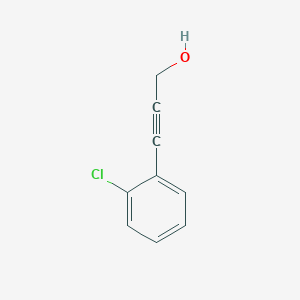

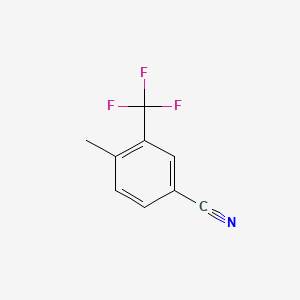

![molecular formula C18H17NO4 B1351078 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid CAS No. 202805-07-0](/img/structure/B1351078.png)

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid

Overview

Description

“6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It is a new chemosensor system that exhibits high selectivity in the determination of anions .

Synthesis Analysis

New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines and also the derivative . The reactions are accompanied by disappearance of the signal for the NH2 group protons in the 1H NMR spectra and by the appearance of signals for additional aromatic and CH protons .

Scientific Research Applications

Fluorescence Studies in Biological Systems

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid and its derivatives have been extensively studied for their fluorescence properties, particularly in the context of biological systems. Singh et al. (2007) synthesized novel fluorophores based on this compound, demonstrating their application in labeling nucleosides and oligodeoxyribonucleotides. These fluorophores showed enhanced fluorescence signals and higher hybridization affinity in oligodeoxyribonucleotides compared to unlabelled counterparts (Singh & Singh, 2007). Further research by Singh and Singh (2006) involved attaching these compounds to uridine and 2'-deoxyuridine, showing appreciable fluorescence in labeled oligonucleotides (Singh & Singh, 2006).

Applications in Organometallic Chemistry

The compound and its derivatives have also been explored in the field of organometallic chemistry. Xiao et al. (2013) synthesized a series of organotin carboxylates based on amide carboxylic acids, including derivatives of this compound. These compounds displayed various coordination modes and formed diverse molecular architectures, indicating potential applications in materials science (Xiao et al., 2013).

Luminescent Properties and Antitumor Activities

Recent studies have focused on the luminescent properties and potential antitumor activities of compounds based on this compound. Xiao et al. (2019) investigated organotin carboxylates with luminescent properties and preliminary antitumor activities, shedding light on their potential use in medical imaging and cancer therapy (Xiao et al., 2019).

Synthesis and Bioactivity Studies

A series of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives synthesized by Ju et al. (2016) exhibited plant growth regulating activity and fungicidal activity, highlighting their potential application inagriculture. These derivatives significantly promoted seed germination and seedling growth in wheat and cucumber, indicating their utility as growth enhancers and protectants against certain plant pathogens (Ju et al., 2016).

Quantum-Chemical Calculations and Cytotoxic Activity

Marinov et al. (2019) conducted a study on 1,8-naphthalimide derivatives, including those based on this compound. Their research involved quantum-chemical calculations and the assessment of cytotoxic activity against human tumor cell lines. This study provided insights into the structural and electronic properties of these compounds and their potential as anticancer agents (Marinov et al., 2019).

Fluorescence Resonance Energy Transfer (FRET) Probes

Adhikari et al. (2019) developed a fluorescence resonance energy transfer (FRET) probe based on a derivative of this compound for the ratiometric detection of Cr3+ ions in living cells. This probe demonstrated high sensitivity and specificity, highlighting its potential application in environmental monitoring and biological research (Adhikari et al., 2019).

Mechanism of Action

Target of Action

It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensors, indicating their potential to interact with various biological targets .

Mode of Action

Related compounds in the benzo[de]isoquinoline-1,3-dione series have been reported to exhibit the properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .

Biochemical Pathways

The related compounds in the benzo[de]isoquinoline-1,3-dione series are known to interact with various cations, suggesting that they may influence a range of biochemical pathways .

Result of Action

Related compounds in the benzo[de]isoquinoline-1,3-dione series are known to exhibit high chemosensor selectivity in the determination of anions .

Action Environment

It is known that the properties of related compounds can be varied by changing the fluorophore structure present in such systems .

Biochemical Analysis

Biochemical Properties

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid plays a significant role in biochemical reactions, particularly as a chemosensor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high selectivity in the determination of anions, such as fluoride ions . The interaction with these anions is primarily through the formation of hydrogen bonds and electrostatic interactions, which are crucial for its function as a chemosensor.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the fluorescence intensity in cells, indicating its role in cellular signaling . Additionally, its interaction with specific cellular proteins can lead to changes in gene expression, thereby impacting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the photoinduced electron transfer (PET) effect, which is crucial for its function as a chemosensor . This effect involves the transfer of electrons upon exposure to light, leading to changes in the compound’s electronic properties. Additionally, the compound can form complexes with metal ions, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have also been observed, with changes in cellular metabolism and gene expression being noted in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cellular signaling and metabolism. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound can undergo enzymatic transformations that lead to the formation of metabolites with distinct biological activities . These metabolic pathways are important for understanding the compound’s overall biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its function as a chemosensor and for its interactions with other biomolecules within the cell.

Properties

IUPAC Name |

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-15(21)10-2-1-3-11-19-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(19)23/h4-9H,1-3,10-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILJZINSEYHWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383059 | |

| Record name | 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202805-07-0 | |

| Record name | 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca- 1(13),5,7,9,11-pentaen-3-yl}hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

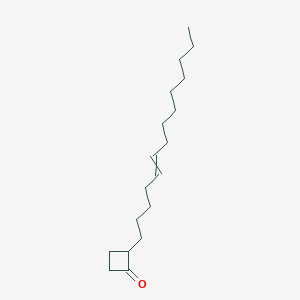

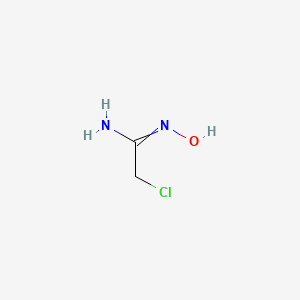

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

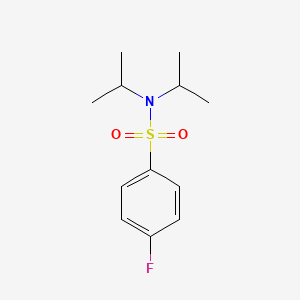

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)

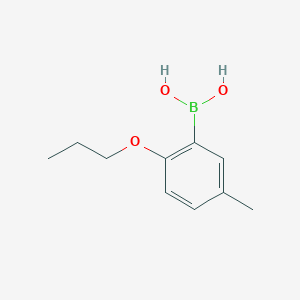

![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)